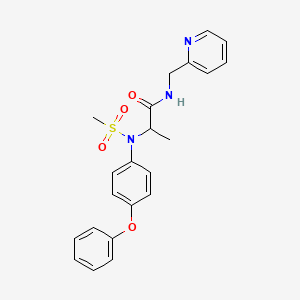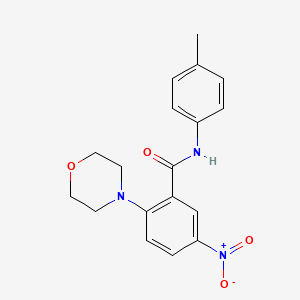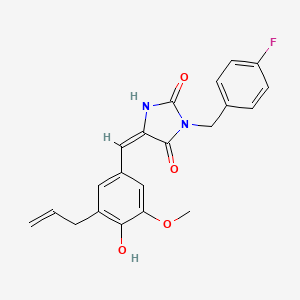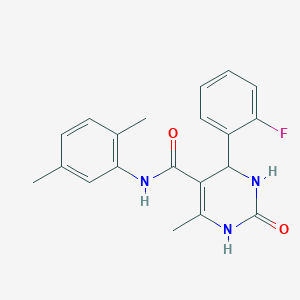
1-methyl-2-(1-piperidinyl)ethyl (4-bromophenoxy)acetate hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "1-methyl-2-(1-piperidinyl)ethyl (4-bromophenoxy)acetate hydrochloride" often involves multi-step chemical reactions that yield the final product with high specificity. For instance, compounds within this class are typically synthesized through reactions that involve alkylation, condensation, and subsequent refinement processes to achieve the desired chemical structure (Khan et al., 2013). These processes emphasize the complexity and precision required in organic synthesis to obtain compounds with specific functional groups and structural characteristics.
Molecular Structure Analysis
The molecular structure of compounds akin to "1-methyl-2-(1-piperidinyl)ethyl (4-bromophenoxy)acetate hydrochloride" is characterized by intricate arrangements of atoms and bonds that confer unique properties. These structures are often stabilized by hydrogen bonding and C-H…π interactions, which play a crucial role in their crystalline formation and stability (Khan et al., 2013). The detailed analysis of these molecular structures through techniques like X-ray crystallography provides insights into the compound's configuration and its potential interactions with other molecules.
Chemical Reactions and Properties
The compound's chemical reactivity is influenced by its functional groups and molecular structure. It can participate in various chemical reactions, including esterification, amidation, and others, which modify its structure and potentially its biological activity. For example, similar compounds have been synthesized and evaluated for their activity in biological systems, indicating the importance of understanding the chemical properties that govern these reactions (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of "1-methyl-2-(1-piperidinyl)ethyl (4-bromophenoxy)acetate hydrochloride" include solubility, melting point, and crystalline structure, which are essential for its application in various fields. These properties are determined by the molecular structure and the interactions between molecules in the solid state. The compound's crystalline structure, for example, is crucial for its stability and reactivity (Kuleshova & Khrustalev, 2000).
Propiedades
IUPAC Name |
1-piperidin-1-ylpropan-2-yl 2-(4-bromophenoxy)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3.ClH/c1-13(11-18-9-3-2-4-10-18)21-16(19)12-20-15-7-5-14(17)6-8-15;/h5-8,13H,2-4,9-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRPOSRDHWIHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)COC2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-1-ylpropan-2-yl 2-(4-bromophenoxy)acetate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4023077.png)
![2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023083.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4023086.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4023092.png)
![5,5'-[(4-fluorophenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4023098.png)

![5-acetyl-2,4-dimethyl-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B4023109.png)
![N-(3-chloro-4-fluorophenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4023111.png)
![1-(3,4-dimethylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4023118.png)



![2-[(3-isopropyl-5-isoxazolyl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4023140.png)
